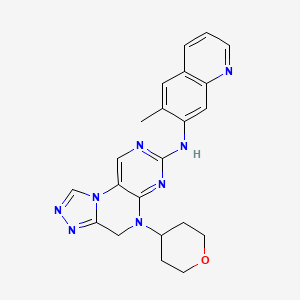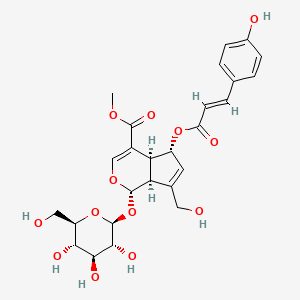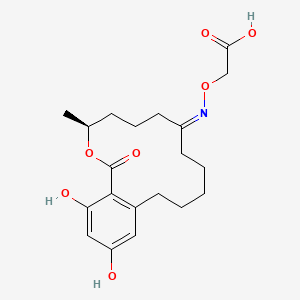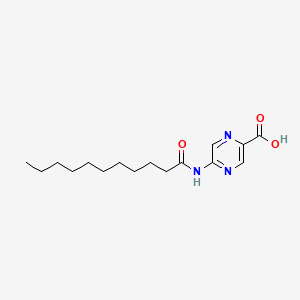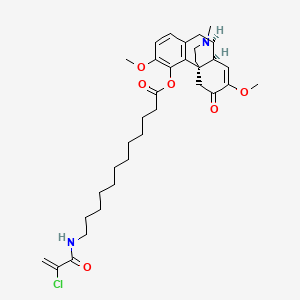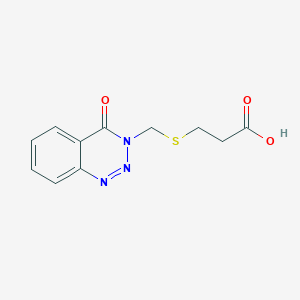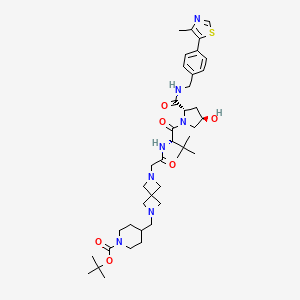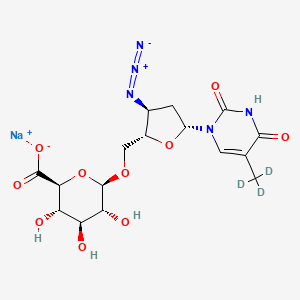
Zidovudine O-|A-D-glucuronide-d3 (sodium)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zidovudine O-β-D-glucuronide-d3 (sodium) is a deuterium-labeled derivative of Zidovudine O-β-D-glucuronide (sodium). Zidovudine, also known as azidothymidine, is a nucleoside reverse transcriptase inhibitor widely used in the treatment of HIV infection. Zidovudine O-β-D-glucuronide is the major metabolite of Zidovudine, formed through glucuronidation. The deuterium labeling in Zidovudine O-β-D-glucuronide-d3 (sodium) is used for tracing and quantitation during drug development processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Zidovudine O-β-D-glucuronide-d3 (sodium) involves the glucuronidation of Zidovudine. The reaction typically employs UDP-glucuronosyltransferase enzymes, particularly UGT2B7, to catalyze the transfer of the glucuronic acid moiety to Zidovudine. The deuterium labeling is introduced during the synthesis of the glucuronic acid derivative .
Industrial Production Methods: Industrial production of Zidovudine O-β-D-glucuronide-d3 (sodium) follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, followed by purification steps such as crystallization and chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Zidovudine O-β-D-glucuronide-d3 (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the azido group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Copper catalysts are used for CuAAC reactions, while DBCO or BCN groups are used for SPAAC reactions.
Major Products:
Oxidation: Oxidized derivatives of Zidovudine O-β-D-glucuronide-d3 (sodium).
Reduction: Amine derivatives of the compound.
Substitution: Cycloaddition products formed through CuAAC and SPAAC reactions.
Wissenschaftliche Forschungsanwendungen
Zidovudine O-β-D-glucuronide-d3 (sodium) has several scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation in analytical chemistry.
Biology: Employed in studies involving the metabolism and pharmacokinetics of Zidovudine.
Medicine: Utilized in research on HIV treatment and drug interactions.
Industry: Applied in the development and testing of antiretroviral drugs
Wirkmechanismus
Zidovudine O-β-D-glucuronide-d3 (sodium) exerts its effects through its parent compound, Zidovudine. Zidovudine is phosphorylated to its active triphosphate form, which inhibits the activity of HIV-1 reverse transcriptase by terminating the DNA chain during viral replication. The glucuronidation of Zidovudine to form Zidovudine O-β-D-glucuronide is a metabolic pathway that aids in the excretion of the drug .
Vergleich Mit ähnlichen Verbindungen
Zidovudine O-β-D-glucuronide (sodium): The non-deuterated form of the compound.
Zidovudine: The parent compound, a nucleoside reverse transcriptase inhibitor.
Other Nucleoside Reverse Transcriptase Inhibitors (NRTIs): Compounds such as Lamivudine and Abacavir
Uniqueness: Zidovudine O-β-D-glucuronide-d3 (sodium) is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing and quantitation in research studies. This labeling can also affect the pharmacokinetic and metabolic profiles of the compound, making it valuable in drug development .
Eigenschaften
Molekularformel |
C16H20N5NaO10 |
|---|---|
Molekulargewicht |
468.37 g/mol |
IUPAC-Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-[2,4-dioxo-5-(trideuteriomethyl)pyrimidin-1-yl]oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1/i1D3; |
InChI-Schlüssel |
ANFPIJBVCFGZOF-UVELEAJHSA-M |
Isomerische SMILES |
[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


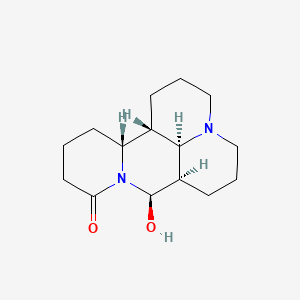
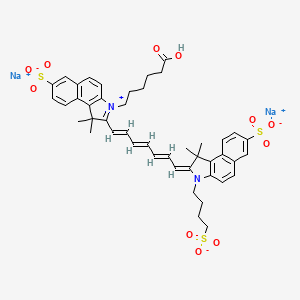
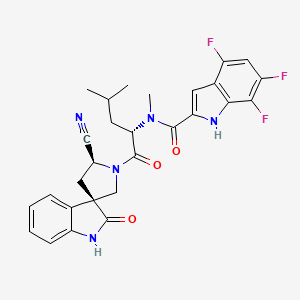
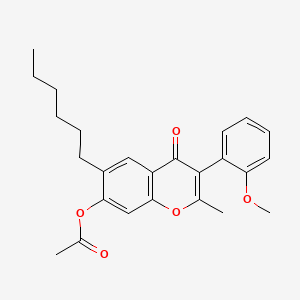
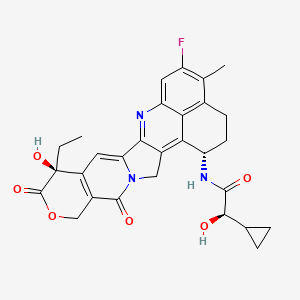
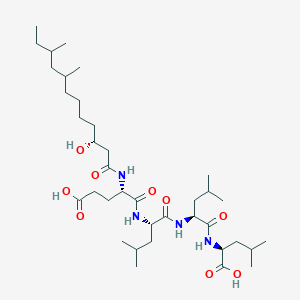
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
